2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride typically involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by functionalization of the imidazo[1,2-a]pyridine core. One common method involves the use of α-bromoketones and 2-aminopyridines under mild reaction conditions to form the imidazo[1,2-a]pyridine scaffold . The reaction is usually carried out in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
N-(pyridin-2-yl)amides: These compounds are structurally related and have similar medicinal applications.
Uniqueness
2-[8-(benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride is unique due to its specific benzyloxy substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new therapeutic agents and for studying structure-activity relationships in medicinal chemistry .
Properties
CAS No. |
2060006-67-7 |
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Molecular Formula |
C16H19Cl2N3O |
Molecular Weight |
340.2 |
Purity |
90 |
Origin of Product |
United States |
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